2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- is a chemical compound with a complex structure that includes a butanone backbone and a dioxane ring substituted with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- typically involves the formation of the dioxane ring followed by the introduction of the phenylethyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity
Comparison with Similar Compounds
Similar Compounds
2-Butanone, 4-phenyl-: This compound has a similar butanone backbone but differs in the substitution pattern.
Methyl phenethyl ketone: Another related compound with a phenylethyl group attached to a ketone.
Benzylacetone: Shares structural similarities but has different functional groups.
Uniqueness
2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)- is unique due to its specific stereochemistry and the presence of both a dioxane ring and a phenylethyl group
This detailed article provides an overview of the compound 2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
652986-42-0 |
---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(3R)-3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]butan-2-one |
InChI |
InChI=1S/C16H22O3/c1-12(13(2)17)15-10-11-18-16(19-15)9-8-14-6-4-3-5-7-14/h3-7,12,15-16H,8-11H2,1-2H3/t12-,15+,16+/m0/s1 |
InChI Key |
RNXKRYIQPLCZRR-APHBMKBZSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CCO[C@H](O1)CCC2=CC=CC=C2)C(=O)C |
Canonical SMILES |
CC(C1CCOC(O1)CCC2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.